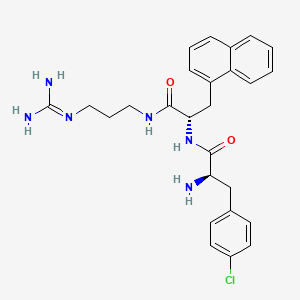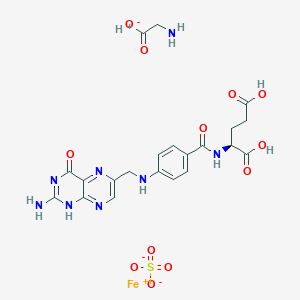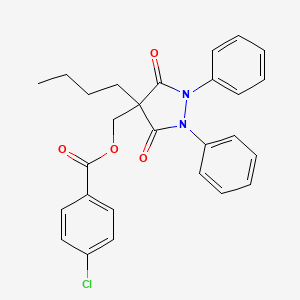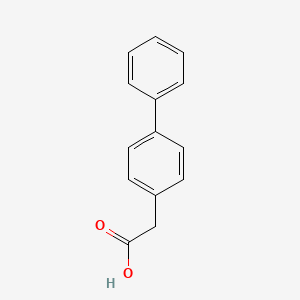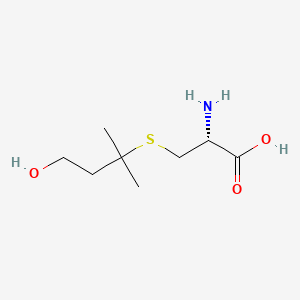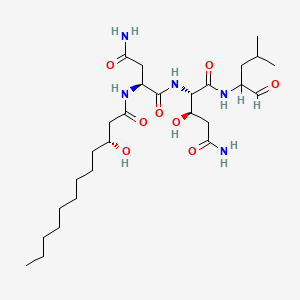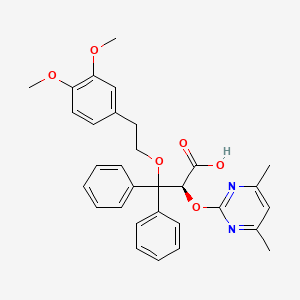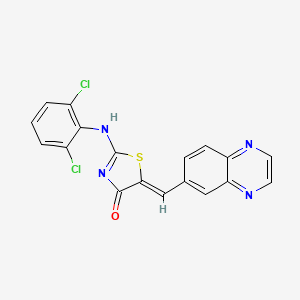
GSK-626616
Descripción general
Descripción
GSK626616 es un inhibidor potente y selectivo de la quinasa regulada por fosforilación de tirosina de doble especificidad 3 (DYRK3). Este compuesto ha demostrado un potencial significativo en el tratamiento de la anemia al mejorar la eritropoyesis, el proceso mediante el cual se producen los glóbulos rojos .
Aplicaciones Científicas De Investigación
GSK626616 tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como una herramienta para estudiar la inhibición de las quinasas reguladas por fosforilación de tirosina de doble especificidad.
Biología: Se utiliza para investigar el papel de DYRK3 en los procesos celulares, particularmente en la eritropoyesis.
Medicina: GSK626616 se está explorando como un posible agente terapéutico para el tratamiento de la anemia y otras afecciones relacionadas con la producción de glóbulos rojos.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
GSK626616 ejerce sus efectos inhibiendo la actividad de la quinasa regulada por fosforilación de tirosina de doble especificidad 3 (DYRK3). Esta inhibición conduce a un aumento en el número de progenitores eritroides, que son las células precursoras que se desarrollan en glóbulos rojos. El compuesto mejora el efecto de la eritropoyetina, una hormona que estimula la producción de glóbulos rojos, promoviendo así la eritropoyesis .
Análisis Bioquímico
Biochemical Properties
GSK-626616 interacts with several enzymes and proteins, particularly those in the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . It inhibits DYRK3 in vitro with an IC50 of 0.7 nM . This compound also inhibits other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency . It exhibits approximately 20-fold selectivity over the next most potently inhibited kinase, casein kinase 2 .
Cellular Effects
This compound has specific effects on various types of cells and cellular processes. In cellular assays, it enhances the number of CFU-E stimulated by Epo from human marrow . It does not stimulate CFU-GM colonies, either alone or in the presence of G-CSF or GM-CSF . There is also no direct effect on megakaryocyte colony growth from progenitor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of DYRK3, a member of the DYRK family . This inhibition leads to an increase in the proliferation of kit+ cells, producing an increased number of Ter119+/CD71+ erythroid progenitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows temporal effects on cellular function. For instance, 3H-thymidine incorporation in kit+ murine marrow is stimulated after 3 days by exposure to this compound in the presence of SCF and EPO . Similarly, 3-day treatment with this compound increased the percentage, as well as the absolute number, of Ter119+/CD71+ erythroid progenitors derived from kit+ mouse marrow in the presence of SCF and Epo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Anemic mice treated with a daily dose of this compound had a statistically significant increase in hemoglobin compared to those dosed with vehicle alone at day 15 after anemia was induced through carboplatin/radiation treatment .
Metabolic Pathways
It is known that this compound inhibits DYRK3, a kinase that has been implicated as a negative regulator of erythropoiesis .
Transport and Distribution
It is known that GSK-626616AC, the meglumine, monohydrate salt form, has high oral bioavailability in all pre-clinical species studied .
Subcellular Localization
At very low induction levels, GFP-DYRK3 shows a diffuse distribution within the nucleus and the cytoplasm, but also an enrichment in certain areas .
Métodos De Preparación
La síntesis de GSK626616 implica la detección de alto rendimiento y los esfuerzos de optimización de los compuestos líderes. El compuesto es un derivado de tiazolidinona, y su preparación incluye los siguientes pasos:
Formación del núcleo de tiazolidinona: Esto implica la reacción de un derivado de quinoxalina con un derivado de dicloroanilina en condiciones específicas.
Optimización del compuesto líder: Este paso implica modificaciones para mejorar la potencia, la selectividad y la biodisponibilidad del compuesto
Análisis De Reacciones Químicas
GSK626616 se somete a varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente versiones modificadas del compuesto original con grupos funcionales alterados .
Comparación Con Compuestos Similares
GSK626616 es único en su alta selectividad y potencia como inhibidor de DYRK3. Los compuestos similares incluyen:
Inhibidores de DYRK1A: Estos compuestos inhiben a un miembro diferente de la familia de quinasas reguladas por fosforilación de tirosina de doble especificidad y tienen diferentes efectos biológicos.
Inhibidores de DYRK2: Estos compuestos también inhiben a un miembro diferente de la familia DYRK y se utilizan en diferentes contextos terapéuticos
GSK626616 destaca por su objetivo específico de DYRK3 y sus posibles aplicaciones terapéuticas en el tratamiento de la anemia .
Propiedades
IUPAC Name |
(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025821-33-3 | |
| Record name | GSK-626616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-626616 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





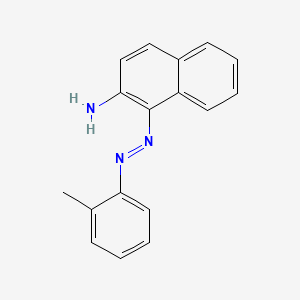
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
